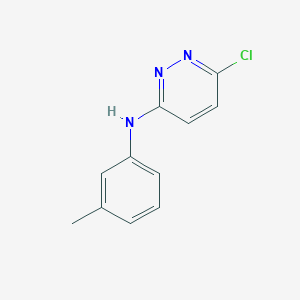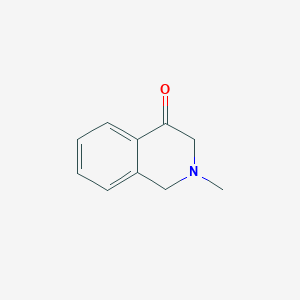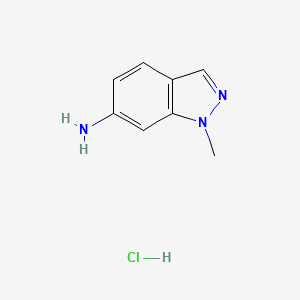
(2-Iodoethyl)cyclohexane
概要
説明
(2-Iodoethyl)cyclohexane is an organoiodine compound with the molecular formula C8H15I . It has an average mass of 238.109 Da and a monoisotopic mass of 238.021835 Da .
Molecular Structure Analysis
The molecular structure of (2-Iodoethyl)cyclohexane consists of a cyclohexane ring with an iodoethyl group attached . The InChI code for this compound is 1S/C8H15I/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2 .Physical And Chemical Properties Analysis
(2-Iodoethyl)cyclohexane is a liquid at room temperature . It is soluble in ethanol, ether, and acetone .科学的研究の応用
1. Surface Chemistry Studies
(2-Iodoethyl)cyclohexane plays a role in the study of surface chemistry, particularly in the context of hydrocarbon reactions on metal surfaces. Tjandra and Zaera (1996) explored the thermal chemistry of various cyclic hydrocarbons, including iodo cyclohexane, on nickel surfaces. Their study provided insights into the dynamic nature of these reactions, highlighting the activation and transformation of adsorbed molecules on metal surfaces (Tjandra & Zaera, 1996).
2. Sorption in Metal-Organic Frameworks
Another application of (2-Iodoethyl)cyclohexane is in the field of metal-organic frameworks (MOFs). Falaise et al. (2013) investigated aluminum-based MOFs for sorption of iodine in cyclohexane. Their findings revealed that MOFs with electro-donor groups showed enhanced sorption uptake, demonstrating the potential of these frameworks in capturing iodine (Falaise et al., 2013).
3. Electron Transfer and Radical Formation
Research by Bertz, Dabbagh, and Mujsce (1991) demonstrated the formation of radicals and electron transfer mechanisms in reactions involving iodocyclohexane. Their study provided evidence for electron transfer from organocuprates, revealing significant insights into the mechanistic aspects of these reactions (Bertz, Dabbagh, & Mujsce, 1991).
Safety and Hazards
作用機序
Target of Action
It’s worth noting that cyclohexane derivatives often interact with various enzymes and receptors within the body .
Mode of Action
Cyclohexane derivatives are known to undergo various chemical reactions, including elimination reactions . In these reactions, a strong base removes two substituents, resulting in the formation of an alkene .
Biochemical Pathways
The metabolism involves oxidation of cyclohexane to cyclohexanol, which is then further oxidized to cyclohexanone, and eventually to adipate . It’s plausible that (2-Iodoethyl)cyclohexane might be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and is typically stored in a refrigerator . These properties could potentially influence its bioavailability.
Result of Action
Given its structural similarity to cyclohexane, it’s plausible that it might have similar effects, such as interacting with various enzymes and receptors within the body .
Action Environment
The action, efficacy, and stability of (2-Iodoethyl)cyclohexane can be influenced by various environmental factors. For instance, its stability is enhanced when it’s stored in a refrigerator . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its action and efficacy.
特性
IUPAC Name |
2-iodoethylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15I/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLSWNGYIUYOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513095 | |
| Record name | (2-Iodoethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Iodoethyl)cyclohexane | |
CAS RN |
80203-35-6 | |
| Record name | (2-Iodoethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


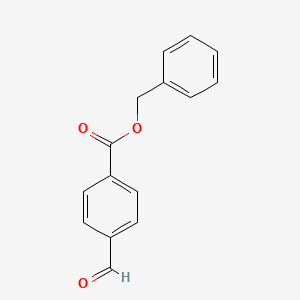
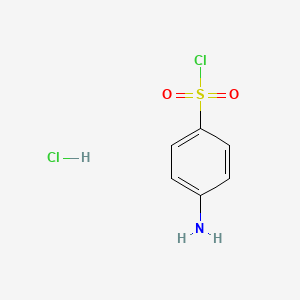

![1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine](/img/structure/B3194094.png)
![2-[4-(Trifluoromethyl)benzoyl]aniline](/img/structure/B3194101.png)

